molecular formula C21H20ClN3O3S B2728574 N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 932489-78-6

N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2728574
CAS No.: 932489-78-6
M. Wt: 429.92
InChI Key: HJVVURMVBUJDAX-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 3-oxo-3,4-dihydropyrazine ring substituted with a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-4-6-16(10-14(13)2)25-9-8-23-20(21(25)27)29-12-19(26)24-17-11-15(22)5-7-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVVURMVBUJDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20ClN3O3S
  • Molecular Weight : 429.92 g/mol
  • CAS Number : 932489-78-6
  • IUPAC Name : this compound

Biological Activity

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Some studies have indicated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates inflammatory responses

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to activate apoptotic pathways.
  • Antimicrobial Research : In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting its potential use as an antimicrobial agent.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance:

  • A study on human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound. The mechanism was attributed to the activation of apoptotic pathways, suggesting potential for development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies have shown effectiveness against several bacterial strains:

  • Tests indicated inhibitory effects against Staphylococcus aureus and Escherichia coli, with determined minimum inhibitory concentration (MIC) values suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties . Preliminary findings suggest that it can modulate inflammatory pathways, which may offer therapeutic benefits for conditions characterized by inflammation:

  • Some studies indicate that it interacts with specific molecular targets involved in inflammatory signaling pathways, potentially leading to reduced inflammation in various models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates inflammatory responses

Anticancer Study

In a notable study involving human breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study concluded that the compound's ability to activate apoptotic pathways could be harnessed for therapeutic applications in oncology.

Antimicrobial Research

In antimicrobial research, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, indicating its potential as a novel antimicrobial agent suitable for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthesis methods, and inferred biological implications.

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reported Activity
Target Compound Dihydropyrazinone-sulfanylacetamide 5-Cl-2-OCH3Ph, 3,4-diMePh C21H21ClN3O3S 430.92 Hypothetical enzyme inhibition
13a () Cyanoacetanilide 4-MePh, sulfamoylphenyl C16H15N5O3S 357.38 Not specified
13b () Cyanoacetanilide 4-OCH3Ph, sulfamoylphenyl C16H15N5O4S 373.38 Not specified
Compound 4 () Oxadiazole-sulfanylacetamide Diphenylmethyl, pyrazine C21H17N5O2S 411.45 Not specified
923226-64-6 () Thienopyrimidinone-sulfanylacetamide 3-Cl-4-OCH3Ph, 2-methylpropyl C19H20ClN3O3S2 438.96 Not specified

Key Observations:

  • Lipophilicity: The 3,4-dimethylphenyl group on the dihydropyrazinone ring increases lipophilicity, which may improve membrane permeability relative to the sulfamoylphenyl group in 13a/b .
  • Heterocyclic Core: The dihydropyrazinone core distinguishes the target from oxadiazole () or thienopyrimidinone () derivatives, which exhibit distinct conformational flexibility and hydrogen-bonding capabilities.

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